molecular formula C20H26N8O B8103293 FT-1518

FT-1518

Cat. No.: B8103293
M. Wt: 394.5 g/mol
InChI Key: VZZGNDREIXJEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FT-1518 is a new generation selective, potent, and orally bioavailable inhibitor of the mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. It exhibits significant antitumor activity and has shown remarkable preclinical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

FT-1518 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its selectivity and potency. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

FT-1518 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

FT-1518 has a wide range of scientific research applications, including:

Mechanism of Action

FT-1518 works by selectively targeting both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, while avoiding the phosphoinositide 3-kinase pathway. This selectivity enables greater efficacy with limited immunosuppression and toxicities. The compound inhibits the mammalian target of rapamycin pathway biomarkers, leading to potent inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FT-1518

This compound is unique in its ability to selectively inhibit both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, providing a broader range of antitumor activity compared to other inhibitors that target only one complex. This dual inhibition results in improved efficacy and reduced potential for resistance .

Properties

IUPAC Name

5-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-3-12(4-2)28-11-24-18-17(15-7-23-16(21)8-22-15)25-20(26-19(18)28)27-9-13-5-6-14(10-27)29-13/h7-8,11-14H,3-6,9-10H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZGNDREIXJEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=NC2=C(N=C(N=C21)N3CC4CCC(C3)O4)C5=CN=C(C=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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